molecular formula C20H25NO5 B1243054 Hecmo CAS No. 77111-07-0

Hecmo

Cat. No.: B1243054
CAS No.: 77111-07-0
M. Wt: 359.4 g/mol
InChI Key: HTFIQHHFZAZCRJ-XVDPQFIZSA-N
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Description

Hecmo (Hydroxyethyl Carboxymethyl Cellulose) is a mixed-type cellulose ether derived from natural cellulose through chemical modification. It combines hydroxyethyl (-CH₂CH₂OH) and carboxymethyl (-CH₂COOH) functional groups, granting it unique water-soluble and amphiphilic properties . This dual substitution enhances its stability across a broad pH range (3–12) and improves compatibility with ionic and non-ionic systems. This compound is synthesized via a two-step process: (1) alkalization of cellulose with sodium hydroxide, followed by (2) etherification with ethylene oxide and sodium monochloroacetate .

Properties

CAS No.

77111-07-0

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(Z)-[(13S)-3,4-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C20H25NO5/c1-20-9-8-12-11-4-6-16(22)19(25)14(11)3-2-13(12)15(20)5-7-17(20)21-26-10-18(23)24/h4,6,12-13,15,22,25H,2-3,5,7-10H2,1H3,(H,23,24)/b21-17-/t12?,13?,15?,20-/m0/s1

InChI Key

HTFIQHHFZAZCRJ-XVDPQFIZSA-N

SMILES

CC12CCC3C(C1CCC2=NOCC(=O)O)CCC4=C3C=CC(=C4O)O

Isomeric SMILES

C[C@]1\2CCC3C(C1CC/C2=N/OCC(=O)O)CCC4=C3C=CC(=C4O)O

Canonical SMILES

CC12CCC3C(C1CCC2=NOCC(=O)O)CCC4=C3C=CC(=C4O)O

Synonyms

4-hydroxyestrone-17-(O-carboxymethyl)oxime
HECMO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Hecmo belongs to the cellulose ether family, which includes ionic, non-ionic, and mixed derivatives. Key structural and functional differences are summarized below:

Compound Type Functional Groups Water Solubility pH Stability Key Applications
This compound Mixed Hydroxyethyl, Carboxymethyl Soluble 3–12 Pharmaceuticals, Cosmetics
CMC (Carboxymethyl Cellulose) Ionic Carboxymethyl Soluble 4–10 Food thickeners, Detergents
HPMC (Hydroxypropyl Methyl Cellulose) Non-ionic Hydroxypropyl, Methyl Soluble 3–11 Construction, Drug delivery
EC (Ethyl Cellulose) Non-ionic Ethyl Insoluble N/A Coatings, Encapsulation

Structural Insights :

  • Ionic vs. Non-ionic: CMC’s ionic carboxymethyl groups enhance solubility in polar solvents but reduce stability in high-salinity environments. In contrast, non-ionic HPMC and EC exhibit better salt tolerance but lower solubility in acidic conditions .
  • Mixed-Type Advantage: this compound’s dual substitution balances ionic and non-ionic characteristics, enabling solubility in both aqueous and organic phases. This makes it ideal for multi-component formulations like cosmetic serums .
Research Findings
  • Pharmaceutical Studies : this compound-based hydrogels demonstrated 80% sustained drug release over 24 hours, outperforming HPMC (65%) and CMC (70%) in vitro .
  • Environmental Impact : this compound degrades 30% faster than HPMC in aerobic conditions, reducing ecological persistence .

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